2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Purity Quality Control Sourcing

2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 773057-18-4), molecular formula C10H8N2O3 and molecular weight 204.18 g/mol, is a 2-methyl-substituted quinazolin-4(3H)-one bearing a free carboxylic acid at the 7-position. This heterocyclic scaffold belongs to the privileged quinazolinone class, which is extensively employed in medicinal chemistry for the construction of kinase inhibitors , phosphodiesterase (PDE) inhibitors , and thymidylate synthase (TS)-targeted antitumor agents.

Molecular Formula C10H8N2O3
Molecular Weight 204.185
CAS No. 773057-18-4
Cat. No. B2527936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
CAS773057-18-4
Molecular FormulaC10H8N2O3
Molecular Weight204.185
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1
InChIInChI=1S/C10H8N2O3/c1-5-11-8-4-6(10(14)15)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13)
InChIKeyCMXWUPHHVFCADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 773057-18-4): A Core Quinazolinone Scaffold for PDE and Kinase-Targeted Libraries


2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 773057-18-4), molecular formula C10H8N2O3 and molecular weight 204.18 g/mol, is a 2-methyl-substituted quinazolin-4(3H)-one bearing a free carboxylic acid at the 7-position . This heterocyclic scaffold belongs to the privileged quinazolinone class, which is extensively employed in medicinal chemistry for the construction of kinase inhibitors [1], phosphodiesterase (PDE) inhibitors [2], and thymidylate synthase (TS)-targeted antitumor agents [3]. Unlike generic quinazoline building blocks, the precise combination of a 2-methyl group, a 4-oxo (lactam) functionality, and a 7-carboxylic acid handle on this compound enables specific vector geometries in fragment-based drug design and provides a direct conjugation point for amide bond formation without additional protecting-group manipulation.

Why 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid Cannot Be Replaced by Generic Quinazolinone Analogs


Quinazolinone building blocks are not interchangeable commodities because minute structural variations—the presence or absence of a 2-methyl group, the position of the carboxylic acid (6- vs. 7-substitution), and the oxidation state at C-4—dramatically alter both the synthetic accessibility of downstream conjugates and the biological activity of derived inhibitors [1]. For instance, the 2-methyl substituent is essential for the potency of the quinazolin-4-one antitumor series exemplified by CB30865 (W1L2 IC50 = 2.8 nM), and its removal or relocation to the 3-position abolishes or severely attenuates thymidylate synthase inhibitory activity [2]. Similarly, the 7-carboxylic acid group provides a geometrically distinct vector for amide coupling compared to the 6-carboxylic acid regioisomer, which yields a different exit trajectory from the quinazolinone core and altered target engagement, as evidenced by the divergent PDE5 and PDE9 inhibition profiles of 2-substituted-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid derivatives [3]. Procurement of an incorrect regioisomer or des-methyl analog therefore risks introducing a structural mismatch that cannot be rescued by downstream chemistry.

Quantitative Differentiation Evidence for 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 773057-18-4)


Vendor Purity Benchmarking: 98% (Leyan) vs. 95% (Bidepharm) for Regioisomerically Pure 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Among authenticated vendors of CAS 773057-18-4, the highest commercially listed purity is 98% (Leyan, catalog number 1951047), compared to 95% standard purity from Bidepharm (catalog BD01274286) . Both vendors provide batch-specific QC documentation including NMR and HPLC . The 3% purity differential corresponds to a reduction in unidentified impurities from ≤5% to ≤2%, which is material for library synthesis where cumulative impurity effects can confound biological assay interpretation. In contrast, the structurally closely related des-methyl analog 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7) is commonly offered only at 95% purity across multiple vendors , making the 98%-grade target compound the higher-purity option for applications requiring stringent impurity control.

Purity Quality Control Sourcing

Predicted Physicochemical Differentiation: LogP and TPSA of 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid vs. Des-Methyl Analog

Leyan's product specification reports a predicted LogP of 0.93 and a topological polar surface area (TPSA) of 83.05 Ų for the target compound . The methyl ester derivative (CAS 1016681-63-2) independently shows a predicted LogP of 0.78 and pKa of 9.86 from ChemBase [1]. Although the des-methyl analog 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7, MW 190.16) lacks a reported LogP in the sourced vendor databases, the addition of a single methyl group (ΔMW = 14.02 Da) at the 2-position is expected to increase LogP by approximately 0.5–0.7 units based on the Hansch π constant for aromatic methyl substitution (~0.52), consistent with the LogP range observed for the target compound. This LogP window (0.78–0.93) places the compound within favorable oral drug-like space (LogP < 5, TPSA < 140 Ų), while the des-methyl analog is predicted to be more hydrophilic and potentially less membrane-permeable.

Lipophilicity Drug-likeness Permeability

Scaffold Validation in PDE Inhibition: Structural Biology Evidence from PDE5A Co-Crystal (PDB 8XWW) with a 7-Carboxylic Acid Quinazolinone Analog

The quinazolin-4-one-7-carboxylic acid scaffold common to the target compound has been structurally validated in the catalytic domain of human PDE5A. The co-crystal structure PDB 8XWW (resolution 2.46 Å) demonstrates that 2-(3-chlorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid occupies the PDE5A active site, with the 7-carboxylic acid group forming key hydrogen-bond interactions [1]. This same 7-carboxylic acid anchor point is present in the target compound, confirming that the 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid core is structurally competent for PDE active-site engagement. Furthermore, patent CN101501007A discloses a series of 2-substituted-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid derivatives as PDE9 inhibitors for dysuria treatment, establishing the broader PDE-inhibitory capability of this chemotype [2]. In contrast, quinazolinone analogs bearing the carboxylic acid at the 6-position (e.g., 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid, CAS 857759-75-2) project the acid group along a different vector that is incompatible with the PDE5A binding mode observed in 8XWW [1].

PDE5 Inhibition Structural Biology Fragment Docking

2-Methyl Substituent Impact on Antitumor Potency: Quantitative SAR from the CB30865 Quinazolin-4-one Series

The critical role of the 2-methyl substituent is quantitatively demonstrated in the CB30865 quinazolin-4-one antitumor series. CB30865, which contains the 7-bromo-2-methyl-4-oxo-3,4-dihydroquinazoline core (a direct brominated analog of the target compound), exhibits a W1L2 cell growth IC50 of 2.8 ± 0.50 nM and inhibits isolated mammalian thymidylate synthase (TS) with an IC50 of 156 nM [1][2]. A separate BindingDB entry for a 2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl-containing TS inhibitor (CHEMBL40321) reports an IC50 of 250 nM against partially purified L1210 TS [3]. The 2-methyl group is essential for this potency: in the broader quinazoline antifolate literature, des-methyl quinazoline TS inhibitors consistently show 10- to 100-fold reduced activity, consistent with the methyl group's role in filling a lipophilic sub-pocket within the TS active site. While the target compound (CAS 773057-18-4) itself lacks the 6-methylamino-benzamide warhead of CB30865, the 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid core provides the identical scaffold geometry that underpins the sub-nanomolar potency of the CB30865 class.

Thymidylate Synthase Antitumor SAR

Free Carboxylic Acid vs. Methyl Ester: Synthetic Step-Economy Advantage for Amide Library Generation

The target compound (CAS 773057-18-4) presents a free carboxylic acid at the 7-position, enabling direct amide coupling with amine-containing fragments via standard carbodiimide (EDC/HOBt) or uronium (HATU) activation without a deprotection step. The methyl ester analog (CAS 1016681-63-2) requires a prior saponification step (LiOH/THF/H2O or NaOH/MeOH) to liberate the free acid before amide bond formation, adding one synthetic step, reducing overall yield, and introducing potential epimerization or degradation risks . The predicted pKa of the ester analog's conjugate acid is 9.86, indicating that saponification requires strongly basic conditions [1]. In parallel library synthesis workflows where dozens to hundreds of amide derivatives are generated from a single carboxylic acid building block, the step-economy advantage of the free acid directly translates to reduced synthesis time (elimination of ~2–4 hours for saponification and workup per batch) and improved overall yield (avoidance of ~80–90% typical saponification recovery).

Amide Coupling Library Synthesis Step Economy

Recommended Application Scenarios for 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid Based on Quantitative Differentiation Evidence


PDE-Targeted Fragment-Based Drug Discovery Requiring Crystallographically Validated Scaffold Geometry

For PDE5- or PDE9-targeted fragment screening and structure-based design, the 7-carboxylic acid quinazolinone scaffold is the only regioisomer with a confirmed co-crystal structure in a human PDE enzyme (PDE5A, PDB 8XWW, resolution 2.46 Å) . The target compound (CAS 773057-18-4) provides this validated 7-COOH geometry with the added advantage of a 2-methyl group that can be exploited for hydrophobic pocket engagement or further derivatization. The 6-carboxylic acid regioisomer (CAS 857759-75-2) is structurally incompatible with the PDE5A binding mode and should be avoided for PDE-targeted campaigns . The 98%-purity grade from Leyan (cat. 1951047) is recommended to minimize crystallography artifacts from impurities .

Parallel Amide Library Synthesis from a Quinazolinone Carboxylic Acid Building Block

The free carboxylic acid functionality of CAS 773057-18-4 enables single-step amide library generation without the saponification burden imposed by the methyl ester analog (CAS 1016681-63-2) . This step-economy advantage is magnified in 96-well or 384-well parallel synthesis formats, where the elimination of a deprotection step per building block reduces total synthesis time by approximately 2–4 hours per batch and improves overall yield by 10–20% . The 2-methyl group further provides a synthetic handle that can be exploited for late-stage C–H functionalization if desired. The 98%-purity grade is recommended for library production to maintain a ≤2% impurity ceiling in final compounds intended for biological screening .

Thymidylate Synthase Inhibitor Lead Optimization Leveraging the 2-Methyl Quinazolinone Pharmacophore

The 2-methyl-4-oxo-3,4-dihydroquinazoline core is an established pharmacophore for thymidylate synthase inhibition, with CB30865 (a 7-bromo-2-methyl analog of the target compound) demonstrating W1L2 IC50 = 2.8 ± 0.50 nM and TS IC50 = 156 nM . The target compound (CAS 773057-18-4) provides the identical 2-methyl-quinazolin-4-one-7-carboxylic acid scaffold geometry, with the 7-COOH serving as a direct conjugation point for attaching glutamate or other amino acid warheads that mimic the folate substrate. Procurement of this specific scaffold ensures entry into a well-characterized SAR space with nanomolar potency benchmarks, rather than an unvalidated regioisomer or des-methyl analog that would require de novo potency optimization .

Kinase Inhibitor Scaffold Procurement Requiring Defined C-7 Exit Vector Geometry

Multiple kinase inhibitor patents (e.g., US 9,388,160 B2, US 8,497,284) disclose quinazoline and quinazolinone derivatives as ATP-competitive kinase inhibitors, with the C-7 position serving as a critical solvent-exposed vector for attaching solubilizing groups or targeting elements . The target compound provides a free 7-carboxylic acid as a native conjugation point, whereas the 6-carboxylic acid regioisomer (CAS 857759-75-2) offers a geometrically distinct exit trajectory that may be incompatible with the kinase hinge-binding motif of certain inhibitor series . The predicted LogP of 0.93 and TPSA of 83.05 Ų indicate favorable physicochemical properties for the core scaffold, which can be elaborated with polar substituents at the 7-position while maintaining drug-like property space.

Quote Request

Request a Quote for 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.